what is 5,5'-Dinitro BAPTA AM mechanism of action
what is 5,5'-Dinitro BAPTA AM mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of 5,5'-Dinitro BAPTA AM
Introduction
5,5'-Dinitro BAPTA AM is a cell-permeant calcium chelator widely utilized in biological research to investigate the role of intracellular calcium (Ca²⁺) signaling. As a derivative of the parent molecule BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), its unique properties make it a valuable tool for dissecting cellular processes regulated by calcium. This guide provides a detailed overview of its mechanism of action, quantitative data, experimental protocols, and its impact on signaling pathways.
Core Mechanism of Action
The mechanism of action of 5,5'-Dinitro BAPTA AM can be understood as a three-step process: cellular entry, intracellular activation, and calcium buffering.
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Cellular Permeation : The core 5,5'-Dinitro BAPTA molecule possesses four carboxylate groups that are negatively charged at physiological pH, making it impermeable to the lipid bilayer of cell membranes.[1] To overcome this, these carboxylate groups are masked with acetoxymethyl (AM) esters. These lipophilic AM groups render the entire molecule uncharged and membrane-permeant, allowing it to passively diffuse across the plasma membrane and into the cytosol.[1][2][3]
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Intracellular Activation : Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][3][4][5][6] This enzymatic hydrolysis regenerates the negatively charged carboxylate groups, trapping the active, membrane-impermeant form of the chelator, 5,5'-Dinitro BAPTA, within the cytoplasm.[1] This ensures the accumulation of the active chelator within the intracellular environment where it can interact with calcium ions.[1]
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Low-Affinity Calcium Buffering : The active form, 5,5'-Dinitro BAPTA, functions as a calcium buffer by reversibly binding to free Ca²⁺ ions.[1] A defining characteristic of this particular BAPTA analogue is its relatively low affinity for calcium.[1] This is a direct consequence of the two electron-withdrawing nitro groups attached to its benzene (B151609) rings, which reduce the electron density of the chelating carboxylate groups.[1] This modification results in a higher dissociation constant (Kd) compared to the parent BAPTA molecule.
This low-affinity property is a strategic advantage for specific research applications. While high-affinity chelators can become easily saturated during large and rapid calcium influxes, 5,5'-Dinitro BAPTA is ideally suited for studying cellular phenomena associated with substantial, localized calcium transients.[1] It effectively buffers these significant increases without becoming overwhelmed or completely eliminating the signal, allowing researchers to study the physiological effects of attenuating, rather than abolishing, calcium signals.[1]
Quantitative Data
The following table summarizes the key quantitative parameters of 5,5'-Dinitro BAPTA and its AM ester form.
| Parameter | Value | Description | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~40 µM | The concentration of Ca²⁺ at which half of the chelator molecules are bound to calcium. This value classifies it as a low-affinity buffer. | [1] |
| Typical Loading Concentration | 10-100 µM | The concentration range of the AM ester form typically used for loading into cells. | [2] |
| Molecular Weight (AM Ester) | 622.5 g/mol | The molecular weight of the cell-permeant 5,5'-Dinitro BAPTA AM. | [2] |
Experimental Protocols
Below is a generalized protocol for loading cells with 5,5'-Dinitro BAPTA AM. Optimal conditions, including concentration and incubation time, may vary depending on the cell type and experimental design.
Materials:
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5,5'-Dinitro BAPTA AM
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Anhydrous dimethyl sulfoxide (B87167) (DMSO)
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Pluronic® F-127 (optional, aids in solubilization)
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Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
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Cultured cells on coverslips or in a microplate
Protocol:
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Stock Solution Preparation : Prepare a 1-10 mM stock solution of 5,5'-Dinitro BAPTA AM in anhydrous DMSO. If solubility is an issue, a small amount of Pluronic® F-127 (e.g., a 20% solution in DMSO) can be added to the final loading buffer.[2] Aliquot the stock solution and store it at -20°C, protected from light and moisture.[7]
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Loading Buffer Preparation : On the day of the experiment, dilute the 5,5'-Dinitro BAPTA AM stock solution into a physiological buffer to the final desired loading concentration (typically between 10-100 µM).[2] If using Pluronic® F-127, the final concentration should be kept low (e.g., ≤0.02%) to minimize cytotoxicity.
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Cell Loading :
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Remove the cell culture medium.
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Wash the cells once with the physiological buffer.
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Add the loading buffer containing 5,5'-Dinitro BAPTA AM to the cells.
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Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.
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De-esterification :
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After incubation, remove the loading buffer.
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Wash the cells twice with the physiological buffer to remove any extracellular chelator.
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Incubate the cells in fresh physiological buffer for at least 30 minutes at 37°C to allow for complete de-esterification of the AM groups by intracellular esterases.
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Experimentation : The cells are now loaded with the active 5,5'-Dinitro BAPTA and are ready for the experiment.
Co-loading with Calcium Indicators : When co-loading with a fluorescent Ca²⁺ indicator AM ester, the loading protocols are generally compatible and the two compounds can often be added to the loading buffer simultaneously.[1] However, it is crucial to calibrate the fluorescent signal of the Ca²⁺ indicator in the presence of 5,5'-Dinitro BAPTA to accurately determine the intracellular Ca²⁺ concentration, as the buffer will alter the indicator's response to Ca²⁺ changes.[1]
Visualizing the Mechanism and Impact
The following diagrams illustrate the mechanism of action of 5,5'-Dinitro BAPTA AM and its effect on a generic calcium signaling pathway.
